Pipoxolan hydrochloride

Descripción general

Descripción

Pipoxolan hydrochloride is a pharmacological compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms in various parts of the body, including the gastrointestinal tract, gallbladder, urogenital area, and bronchial passages . The compound has also shown potential in treating cerebrovascular diseases and certain types of cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

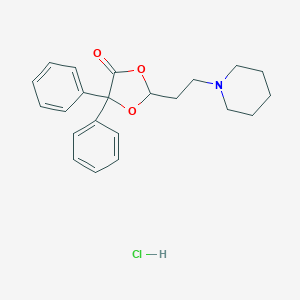

The synthesis of pipoxolan hydrochloride involves the reaction of 5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Hydrolytic Degradation

Pipoxolan hydrochloride undergoes hydrolysis under acidic and alkaline conditions, forming distinct degradation products.

Acidic Hydrolysis

-

Mechanism : Cleavage of the lactone ring generates a carboxylic acid intermediate, followed by decarboxylation .

-

Product : A hydroxyl-containing compound confirmed via IR spectroscopy (Figure 1b) .

Alkaline Hydrolysis

Oxidative Degradation

Oxidation reactions modify functional groups within the molecule.

Thermal Degradation

Exposure to heat accelerates decomposition.

Photolytic Degradation

Light exposure induces structural changes.

Analytical Validation

Methods for quantifying degradation products:

| Parameter | HPLC | TLC-Densitometry |

|---|---|---|

| Linearity Range | 1–10 µg/mL | 2–20 µg/band |

| Recovery (%) | 99.38 ± 0.67 | 99.32 ± 0.97 |

| Detection Wavelength | 214 nm | 210 nm |

Key Findings

Aplicaciones Científicas De Investigación

Antispasmodic Properties

Pipoxolan hydrochloride is primarily recognized for its ability to relieve smooth muscle spasms across various systems, including:

- Gastrointestinal Tract : Effective in treating conditions such as chronic gastritis and dysmenorrhea.

- Urogenital Area : Utilized in managing renal colic and urinary tract stones.

- Bronchial Passages : Provides relief from bronchospasms.

The mechanism of action involves the inhibition of calcium channels in smooth muscle cells, thereby reducing muscle contraction and facilitating relaxation .

Oncological Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that pipoxolan induces apoptosis in oral squamous cell carcinoma cells through intrinsic apoptotic pathways. Key findings include:

- Cytotoxic Effects : Pipoxolan treatment resulted in significant apoptosis in TW206 and HSC-3 cell lines at concentrations as low as 15 μg/mL, with increased effects observed at higher doses (20-100 μg/mL) over 24 hours .

- Mechanistic Insights : The compound modulates critical proteins involved in apoptosis, such as caspases and B-cell lymphoma 2 family proteins, suggesting a robust mechanism for inducing cell death in cancerous cells .

Neuroprotective Effects

This compound has demonstrated protective effects against cerebral ischemia. In experimental models, it has been shown to:

- Inhibit Neuronal Damage : The compound mitigates damage associated with ischemic events by reducing inflammatory responses and promoting neuronal survival .

- Vascular Smooth Muscle Cell Regulation : Pipoxolan inhibits the proliferation and migration of vascular smooth muscle cells, which are critical factors in the development of vascular diseases such as atherosclerosis. This suggests its potential utility in preventing restenosis after vascular interventions .

Research Methodologies

Several methodologies have been employed to study the applications of this compound:

Chromatographic Techniques

Analytical methods have been developed for the quantitative determination of this compound in various matrices. For instance, stability-indicating chromatographic techniques have shown high specificity and recovery rates exceeding 99% in the presence of degradation products .

Cell Culture Experiments

Flow cytometry has been utilized to assess cell cycle progression and apoptosis induction in cancer cell lines treated with this compound. These studies provide insights into the compound's effects on cellular mechanisms .

Summary Table of Applications

| Application Area | Description | Evidence/Findings |

|---|---|---|

| Antispasmodic | Relieves smooth muscle spasms | Effective for gastrointestinal and urogenital issues |

| Oncology | Induces apoptosis in cancer cells | Significant cytotoxic effects observed |

| Neuroprotection | Protects against cerebral ischemia | Reduces neuronal damage and inflammation |

| Vascular Health | Inhibits migration/proliferation of VSMCs | Potential use in preventing restenosis |

Mecanismo De Acción

Pipoxolan hydrochloride primarily functions as a smooth muscle relaxant. It achieves this by inhibiting calcium channels within muscle cells, reducing the influx of calcium ions, and thereby decreasing muscle contraction . Additionally, the compound enhances cyclic adenosine monophosphate levels by inhibiting phosphodiesterase enzymes, leading to further muscle relaxation . This dual mechanism ensures a robust and sustained relaxation effect on smooth muscles.

Comparación Con Compuestos Similares

Similar Compounds

Dicyclomine hydrochloride: Another antispasmodic agent used to treat gastrointestinal spasms.

Hyoscine butylbromide: Used for its antispasmodic properties in treating abdominal pain and cramps.

Papaverine hydrochloride: A smooth muscle relaxant used to treat vasospasms and other conditions.

Uniqueness

Pipoxolan hydrochloride is unique due to its dual mechanism of action, involving both calcium channel inhibition and enhancement of cyclic adenosine monophosphate levels. This makes it particularly effective in providing sustained muscle relaxation compared to other antispasmodic agents .

Actividad Biológica

Pipoxolan hydrochloride (PIPO), a smooth muscle relaxant, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the mechanisms of action, experimental findings, and potential therapeutic implications of PIPO based on recent research.

Overview of this compound

This compound is a 1,3-dioxolane derivative, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride. Initially synthesized for its antispasmodic properties, it has been shown to exert significant biological effects beyond its primary use.

Anti-Inflammatory Activity

Recent studies have highlighted PIPO's anti-inflammatory properties, particularly its ability to modulate inflammatory pathways in macrophages.

- Cytokine Inhibition : PIPO significantly reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

- Transcription Factor Modulation : It inhibits key inflammatory transcription factors including NF-κB, AP-1, and STATs while activating the antioxidative factor Nrf2. This dual action suggests that PIPO can suppress inflammation while promoting cellular defense mechanisms .

Experimental Findings

A study utilizing the MTT assay demonstrated that PIPO effectively reduced cell viability in a dose-dependent manner while promoting apoptosis through the activation of caspases . The following table summarizes key findings:

| Parameter | Control | Pipoxolan Treatment |

|---|---|---|

| Nitric Oxide Production (µM) | 10 | 3 |

| TNF-α Levels (pg/mL) | 150 | 50 |

| IL-6 Levels (pg/mL) | 200 | 40 |

| Apoptotic Cells (%) | 5 | 30 |

Anticancer Activity

Pipoxolan has demonstrated promising anticancer effects in various cancer models, including oral squamous cell carcinoma (OSCC) and leukemia.

- Induction of Apoptosis : In OSCC cells, PIPO treatment led to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption, triggering apoptosis through intrinsic signaling pathways .

- Inhibition of Cell Proliferation : PIPO significantly inhibited the proliferation of U937 leukemia cells both in vitro and in vivo. The compound induced morphological changes associated with apoptosis and altered the expression of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .

Case Studies

- Oral Squamous Cell Carcinoma : In studies involving TW206 and HSC-3 OSCC cells, PIPO treatment resulted in significant apoptosis characterized by increased active caspase-3 and -9 levels. Flow cytometry confirmed that PIPO induced a time-dependent increase in apoptotic cells .

- Leukemia Models : In vivo experiments showed that pipoxolan markedly suppressed tumor growth in BalB/cnu-/nu- mice inoculated with U937 cells. The compound decreased viable cell percentages and promoted ROS production, leading to enhanced apoptosis through caspase activation .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Suppression of NF-κB and AP-1; activation of Nrf2 |

| Antitumor | Induction of apoptosis | Increased ROS; activation of caspases |

| Anti-leukemia | Suppression of tumor growth | Regulation of Bcl-2 family proteins; ROS production |

Propiedades

IUPAC Name |

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQXJVDHXGEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23744-24-3 (Parent) | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057672 | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-58-8 | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.